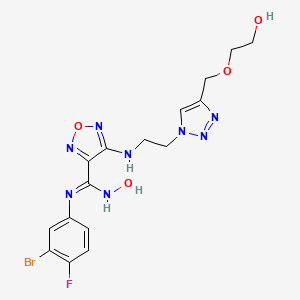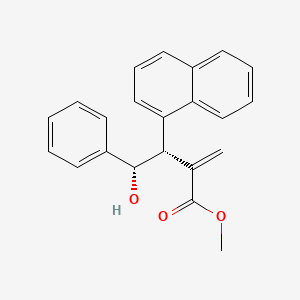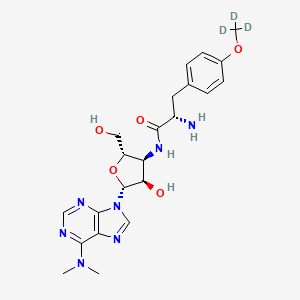
Puromycin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Puromycin-d3 is a deuterated analog of puromycin, a naturally occurring aminonucleoside antibiotic. Puromycin is derived from the bacterium Streptomyces alboniger and is known for its ability to inhibit protein synthesis by causing premature chain termination during translation. This compound is used in various scientific research applications due to its stability and effectiveness in inhibiting protein synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of puromycin-d3 involves the incorporation of deuterium atoms into the puromycin molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents during the chemical synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chemical reactors to ensure consistent quality and yield. Quality control measures are implemented to monitor the incorporation of deuterium atoms and the overall purity of the final product .
化学反応の分析
Types of Reactions
Puromycin-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of new functionalized analogs .
科学的研究の応用
Puromycin-d3 is widely used in scientific research due to its ability to inhibit protein synthesis. Some of its applications include:
Chemistry: Used as a tool to study the mechanisms of protein synthesis and the effects of various inhibitors on this process.
Biology: Employed in cell culture studies to select for cells that express resistance genes, allowing for the study of gene expression and regulation.
Medicine: Utilized in the development of new antibiotics and therapeutic agents targeting protein synthesis in pathogenic organisms.
Industry: Applied in the production of genetically modified organisms and the development of biotechnological products .
作用機序
Puromycin-d3 exerts its effects by mimicking the 3’ end of aminoacylated transfer RNA (tRNA). It enters the ribosome’s A-site and is incorporated into the nascent polypeptide chain, causing premature termination of translation. This results in the release of incomplete polypeptides and inhibition of protein synthesis. The molecular targets of this compound include the ribosomal peptidyl transferase center and the elongating polypeptide chain .
類似化合物との比較
Similar Compounds
Puromycin: The non-deuterated analog of puromycin-d3, with similar mechanisms of action and applications.
Anisomycin: Another antibiotic that inhibits protein synthesis by targeting the ribosome.
Cycloheximide: Inhibits protein synthesis by interfering with the translocation step in protein elongation .
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies in various research applications. The deuterium atoms make this compound less susceptible to metabolic degradation, providing more consistent results in experimental settings .
特性
分子式 |
C22H29N7O5 |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-[4-(trideuteriomethoxy)phenyl]propanamide |
InChI |
InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/t14-,15+,16+,18+,22+/m0/s1/i3D3 |
InChIキー |
RXWNCPJZOCPEPQ-DUDBXOQZSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO)N |
正規SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




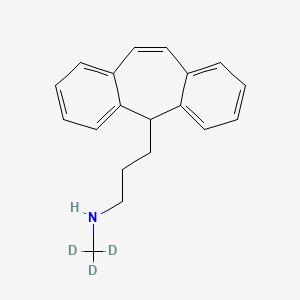
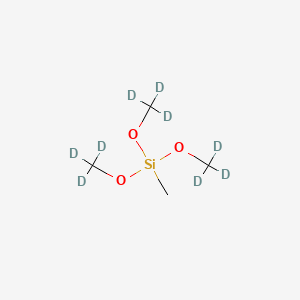
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
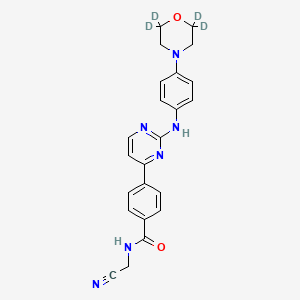

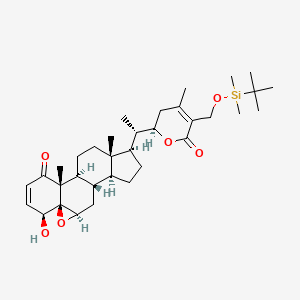
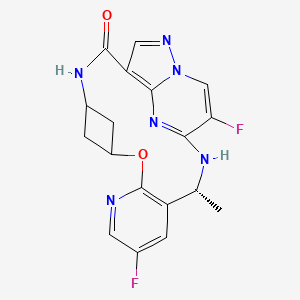

![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)
